molecular formula C23H21FN6O3 B10831616 Lartesertib CAS No. 2495096-26-7

Lartesertib

Cat. No.: B10831616
CAS No.: 2495096-26-7
M. Wt: 448.4 g/mol
InChI Key: WNEFOSMCGCLLJU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Lartesertib undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Lartesertib is unique in its specific inhibition of the ATM protein kinase. Similar compounds include other ATM inhibitors and ATR inhibitors, such as Tuvusertib . These compounds also target the DNA damage response pathway but may have different specificities and mechanisms of action. This compound’s uniqueness lies in its potent and selective inhibition of the ATM protein kinase, making it a valuable candidate for combination therapy in cancer treatment .

Properties

CAS No.

2495096-26-7

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

IUPAC Name

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxypyridin-4-yl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3

InChI Key

WNEFOSMCGCLLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C

Origin of Product

United States

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